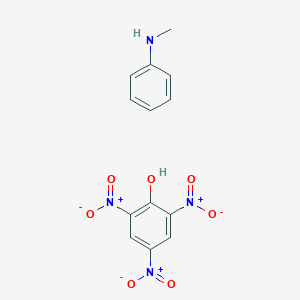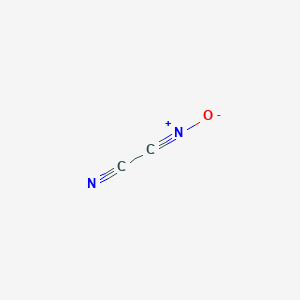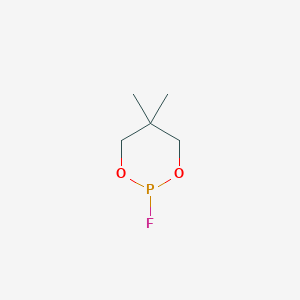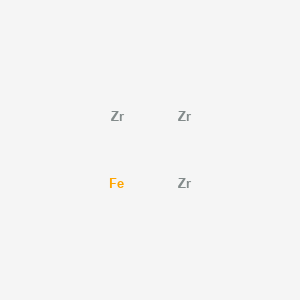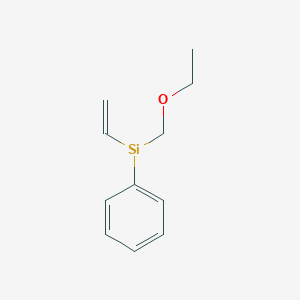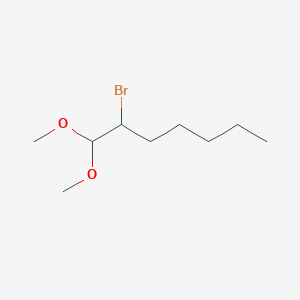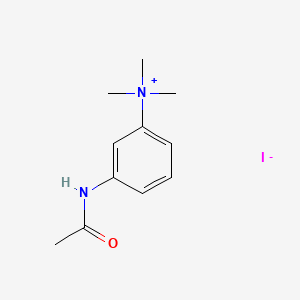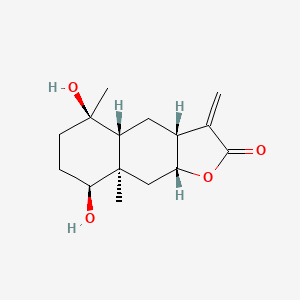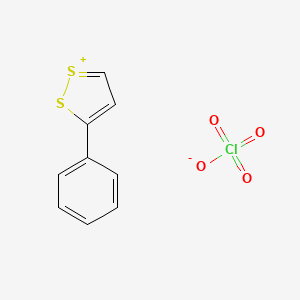
3-Phenyl-1,2-dithiol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2-dithiol-1-ium perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of 1,2-dithiolium salts, which are characterized by a five-membered ring containing two sulfur atoms and a positively charged nitrogen atom. The phenyl group attached to the ring adds to its stability and reactivity. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-dithiol-1-ium perchlorate typically involves the reaction of phenylacetylene with sulfur monochloride (S2Cl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with perchloric acid to yield the final product. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common. scaling up the reaction would involve similar conditions with adjustments for larger volumes and enhanced safety measures due to the use of perchloric acid and sulfur monochloride.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-dithiol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenylsulfoxide or phenylsulfone.
Reduction: Phenylthiol or diphenyl disulfide.
Substitution: Bromophenyl or iodophenyl derivatives.
Scientific Research Applications
3-Phenyl-1,2-dithiol-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-dithiol-1-ium perchlorate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the electrophilic nature of the dithiolium ring, which can react with thiol groups on cysteine residues in proteins. The phenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiol-1-ium perchlorate: Lacks the phenyl group, resulting in different reactivity and stability.
3-Methyl-1,2-dithiol-1-ium perchlorate: Contains a methyl group instead of a phenyl group, leading to variations in its chemical properties.
3-Phenyl-1,2-dithiol-1-ium chloride: Similar structure but with a chloride counterion instead of perchlorate.
Uniqueness
3-Phenyl-1,2-dithiol-1-ium perchlorate is unique due to the presence of the phenyl group, which enhances its stability and reactivity compared to other 1,2-dithiolium salts. This makes it a valuable compound for various chemical reactions and scientific research applications.
Properties
CAS No. |
10514-35-9 |
|---|---|
Molecular Formula |
C9H7ClO4S2 |
Molecular Weight |
278.7 g/mol |
IUPAC Name |
3-phenyldithiol-1-ium;perchlorate |
InChI |
InChI=1S/C9H7S2.ClHO4/c1-2-4-8(5-3-1)9-6-7-10-11-9;2-1(3,4)5/h1-7H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
XTPOBDSBNKDSMX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[S+]S2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


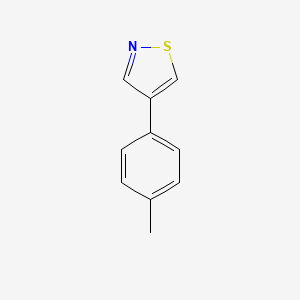
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
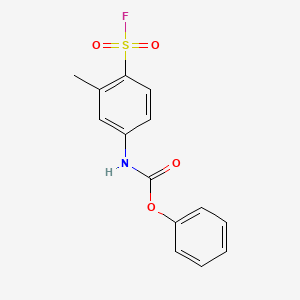
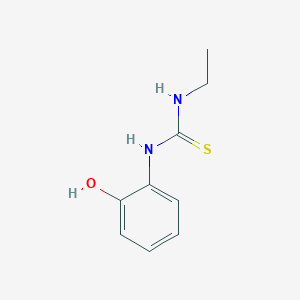

![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
